molecular formula C18H23NO4S2 B4555429 5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4555429
M. Wt: 381.5 g/mol
InChI Key: BEVGFECPOVCJSZ-VBKFSLOCSA-N
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Description

5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H23NO4S2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.10685056 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Structures

Research on related thiazolidinone compounds, including studies on 5-arylmethylene-2-thioxothiazolidin-4-ones, reveals the formation of supramolecular structures such as hydrogen-bonded dimers, chains, and sheets. These studies provide insights into the potential applications of similar compounds in developing materials with specific molecular arrangements and properties. The wide C-C-C angles at the methine C atom and the hydrogen bonding patterns suggest possible applications in material science for creating complex molecular architectures (Delgado et al., 2005).

Antioxidant Properties

Research into thiazolidinone derivatives, including compounds with structural similarities to the specified chemical, has shown potential antioxidant properties. Studies on the efficiency of such compounds as antioxidants, evaluated through changes in total acid number and viscosity, along with quantum chemical parameters, suggest their applicability in enhancing the oxidative stability of materials, potentially useful in lubricants or protective coatings (Mohammed et al., 2019).

Antimicrobial and Antibacterial Activity

The synthesis and characterization of novel 2-thioxo-4-thiazolidinones have demonstrated in vitro antimicrobial activity. This suggests the compound's potential utility in developing new antimicrobial agents. The structure-activity relationship studies of these compounds could lead to new treatments for infections caused by bacteria and fungi, indicating a broad spectrum of potential pharmaceutical applications (El-Gaby et al., 2009).

Synthetic Methodology and Chemical Interactions

Studies on the reactions and synthesis of related 2-thioxothiazolidin-4-one derivatives highlight the versatility of these compounds in chemical synthesis. The exploration of their reactions with nitrile oxides and other thiols provides valuable insights into synthetic strategies that could be applied to a wide range of chemical compounds for various applications, including the synthesis of novel organic molecules with potential biological activities (Kandeel & Youssef, 2001).

Properties

IUPAC Name

(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-4-5-9-23-14-7-6-13(11-15(14)22-3)12-16-17(20)19(8-10-21-2)18(24)25-16/h6-7,11-12H,4-5,8-10H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVGFECPOVCJSZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-butoxy-3-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.